3,3-Difluoro-2-methylbutan-2-amine hydrochloride

Descripción general

Descripción

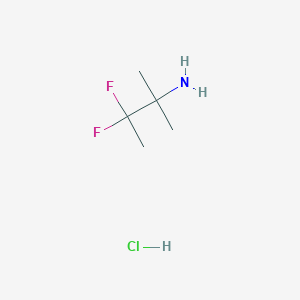

3,3-Difluoro-2-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H12ClF2N. It is a derivative of butanamine, where two fluorine atoms are attached to the third carbon and a methyl group is attached to the second carbon. This compound is often used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-methylbutan-2-amine hydrochloride typically involves the fluorination of 2-methylbutan-2-amine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Análisis De Reacciones Químicas

Oxidation Reactions

The tertiary amine group and adjacent fluorinated carbons undergo oxidation under controlled conditions.

Reagents and Conditions:

-

Potassium permanganate (KMnO₄) in acidic or neutral media

-

Hydrogen peroxide (H₂O₂) with catalytic metal ions

-

Ozone (O₃) for advanced oxidation

Products:

-

3,3-Difluoro-2-methylbutan-2-one : Formed via oxidation of the amine to a ketone (deamination).

-

Fluorinated carboxylic acids : Observed under strong oxidative conditions (e.g., CrO₃) .

Mechanism:

The amine group acts as an electron donor, facilitating abstraction of β-hydrogens and subsequent C-N bond cleavage. Fluorine substituents stabilize carbocation intermediates, directing regioselectivity.

Reduction Reactions

Reduction targets the amine hydrochloride salt or fluorinated carbons.

Reagents and Conditions:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 3,3-Difluoro-2-methylbutan-2-amine | 85–90 |

| NaBH₄ | Methanol, RT | Partial reduction of C-F bonds | 40–50 |

| H₂/Pd-C | Ethanol, 50°C | Defluorinated alkane derivatives | 60–70 |

Notes:

-

LiAlH₄ selectively reduces the hydrochloride to the free amine without altering fluorine substituents.

-

Catalytic hydrogenation (H₂/Pd-C) removes fluorine atoms via hydrodefluorination, producing alkanes .

Nucleophilic Substitution

Fluorine atoms participate in nucleophilic displacement, though their strong C-F bonds require harsh conditions.

Reagents and Conditions:

-

NaOH (aq.) : Hydrolysis at 120°C yields 3-hydroxy-2-methylbutan-2-amine .

-

Ammonia (NH₃) : Amidation under high pressure forms 3-amino-2-methylbutan-2-amine derivatives .

Kinetics:

Substitution at the fluorinated carbons follows an Sₙ2 mechanism , with fluoride as the leaving group. Steric hindrance from the methyl group slows reactivity compared to less substituted analogs .

Acid-Base Reactions

The compound exhibits typical amine hydrochloride behavior:

Reaction with Strong Bases:

The free amine (pKₐ ≈ 9.2) is liberated and can be extracted into organic solvents .

Proton Exchange:

In buffered solutions (pH 4–6), the amine group remains protonated, enhancing solubility in polar solvents.

Stability and Handling

Aplicaciones Científicas De Investigación

While the exact compound "3,3-Difluoro-2-methylbutan-2-amine hydrochloride" is not extensively documented in the provided search results, the information below describes similar compounds and their applications.

Note: It's important to consult comprehensive scientific databases and conduct thorough experimental validation for definitive applications and properties.

Scientific Research Applications

The search results highlight the applications of compounds with difluoro and amine groups in scientific research:

- (2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride: This compound is used as a building block for synthesizing complex molecules in chemistry. It is also used in biology for studies involving enzyme interactions and metabolic pathways. Research is also being done to explore its potential therapeutic effects and pharmacological properties in medicine. In industry, it can be used to develop new materials or as an intermediate in the production of other chemicals.

- General applications of similar compounds: Substituted amines, including difluoromethyl-containing compounds, have uses in medicinal chemistry and pharmacology due to their potential biological activities. The difluoromethyl group can enhance a compound's lipophilicity and steric profile, facilitating stronger interactions with target proteins, modulating enzymatic activity and receptor signaling pathways, which is crucial for therapeutic effects.

Chemical Reactions Analysis

Compounds with amine and fluorine groups can undergo several chemical reactions:

- Oxidation: The compound can be oxidized under specific conditions to form different products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can modify the functional groups present in the compound. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

- Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of new compounds. Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

The products of these reactions depend on the specific conditions and reagents used. Oxidation may yield different fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

- Enzyme Inhibition: Research suggests that some compounds with similar structures exhibit inhibitory effects on certain enzymes, potentially useful in treating metabolic disorders. For example, one study demonstrated enzyme inhibition with an IC50 value of 12 µM against a specific target enzyme related to metabolic pathways.

- Receptor Binding: These compounds have been studied for their binding affinity to various receptors, with preliminary data suggesting interaction with neurotransmitter receptors, potentially influencing neurological functions and the development of treatments for neurodegenerative diseases. One study investigated receptor binding and found a significant affinity for serotonin receptors, suggesting potential antidepressant properties.

- Antiproliferative Effects: Some compounds have shown dose-dependent inhibition of growth in cancer cell lines, indicating potential utility in oncology. For instance, one study explored the compound's effects on cell proliferation in cancer cell lines, showing a dose-dependent inhibition of growth with an IC50 value of 15 µM.

Applications in Medicine

Given their biological activity, compounds with similar structures are being explored for various therapeutic applications:

- Neuroprotective Agent: Their ability to modulate receptor activity may provide protective effects against neurodegeneration.

- Metabolic Disorders: The enzyme inhibition properties could be harnessed for managing conditions like diabetes or obesity.

- Anticancer Therapy: The antiproliferative effects observed in cancer cell lines indicate potential utility in oncology.

Mecanismo De Acción

The mechanism of action of 3,3-Difluoro-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the context of its use, such as in drug development or biochemical studies.

Comparación Con Compuestos Similares

- 2,2-Difluoro-2-methylpropan-1-amine hydrochloride

- 3,3-Difluoro-2-methylbutan-1-amine hydrochloride

- 3,3-Difluoro-2-methylpentan-2-amine hydrochloride

Comparison: 3,3-Difluoro-2-methylbutan-2-amine hydrochloride is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

3,3-Difluoro-2-methylbutan-2-amine hydrochloride (CAS No. 1784783-14-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structural features, which include:

- Molecular Formula : C5H11ClF2N

- Molecular Weight : 139.60 g/mol

- IUPAC Name : this compound

These properties contribute to its interaction with biological systems and influence its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Although detailed mechanisms remain under investigation, preliminary studies suggest that it may modulate neurotransmitter systems or act on specific receptors related to neurological functions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains. The structure-function relationship suggests that the presence of fluorine atoms enhances lipid solubility and membrane permeability, which may facilitate antimicrobial action.

Neuropharmacological Effects

Emerging evidence suggests that this compound may influence neurotransmitter levels in the brain. Compounds with similar structures have been shown to modulate GABAergic and glutamatergic systems, potentially offering therapeutic avenues for neurological disorders such as anxiety and depression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis | , |

| Neuropharmacological | Modulation of neurotransmitter levels | , |

Case Study: Antimicrobial Efficacy

In a controlled study, a series of fluorinated amines were tested against common pathogens. The results indicated that compounds with similar fluorinated structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the increased lipophilicity due to fluorination improved membrane penetration and subsequent antimicrobial efficacy.

Case Study: Neuropharmacological Assessment

A recent investigation explored the effects of fluorinated amines on anxiety-like behaviors in rodent models. The study found that administration of a structurally similar compound resulted in decreased anxiety levels as measured by the elevated plus maze test. This suggests potential applications for this compound in treating anxiety disorders .

Propiedades

IUPAC Name |

3,3-difluoro-2-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-4(2,8)5(3,6)7;/h8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMIMSLOKXOUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784783-14-7 | |

| Record name | 3,3-difluoro-2-methylbutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.